4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid is a complex organic compound known for its intricate structure and diverse applications. This compound features a cyclopenta[b]thiophene core, which imparts unique chemical properties due to the presence of both a sulfur atom and a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a series of chemical reactions involving the formation of the cyclopenta[b]thiophene core followed by the introduction of the tert-butoxycarbonyl and carboxylic acid functional groups. A common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene core via a cyclization reaction.
Introduction of the tert-butoxycarbonyl group via a nucleophilic substitution reaction.
Addition of the carboxylic acid group through an oxidation reaction.
Reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like tert-butyl chloroformate.
Industrial Production Methods
Industrial production may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automation are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid undergoes various types of reactions, including:
Oxidation: : Converts the carboxylic acid group to other functional groups.
Reduction: : Converts the carboxylic acid group to an alcohol.
Substitution: : Involves replacement of the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Reagents like halogenating agents and nucleophiles in solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields ketones or aldehydes, reduction yields alcohols, and substitution can yield various derivatives based on the nucleophiles employed.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
In biology, it is used to explore biochemical pathways and interactions due to its structural complexity and functional groups.
Medicine
In medicine, derivatives of this compound are investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Industrial applications include its use in the development of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action for 4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid involves its interactions with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to desired biological effects. The cyclopenta[b]thiophene core plays a crucial role in binding to these targets, while the functional groups influence its reactivity and specificity.
Comparison with Similar Compounds
Similar compounds include other cyclopenta[b]thiophene derivatives with different substituents, such as:
4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-yl methyl ester
4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-amide
These compounds share the cyclopenta[b]thiophene core but differ in the substituents attached, affecting their chemical properties and applications. The presence of the carboxylic acid group in 4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid provides unique reactivity, making it distinct from its analogs.
Properties
CAS No. |
2751611-99-9 |
---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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